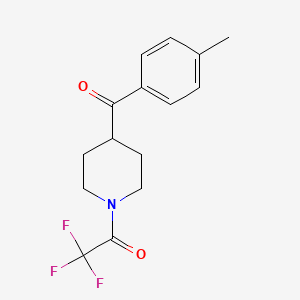

![molecular formula C9H10N2O B598735 7-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-87-6](/img/structure/B598735.png)

7-Methoxy-2-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

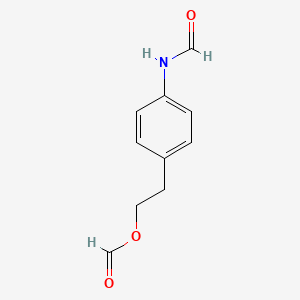

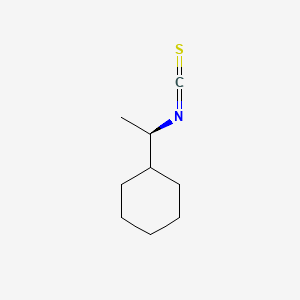

“7-Methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1204527-87-6 . Its IUPAC name is methyl 2-methylimidazo[1,2-a]pyridin-7-yl ether . The molecular weight of this compound is 162.19 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years due to their broad range of biological activity . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These protocols have been developed in the past decade and are crucial for producing target products and key intermediates . The review emphasizes the ecological impact of the methods and the mechanistic aspects as well .

Molecular Structure Analysis

The molecular structure of “7-Methoxy-2-methylimidazo[1,2-a]pyridine” can be represented by the InChI Code: 1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been shown to undergo a variety of chemical reactions . For instance, 2-methylimidazo[1,2-a]pyridine has been found to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-2-methylimidazo[1,2-a]pyridine” include a molecular weight of 162.19 . The compound should be stored at refrigerated temperatures .

Aplicaciones Científicas De Investigación

Breast Cancer Chemotherapy: Selenylated imidazo[1,2-a]pyridines, including a derivative of 7-Methoxy-2-methylimidazo[1,2-a]pyridine, have been shown to be highly cytotoxic to MCF-7 breast cancer cells. These compounds intercalated into DNA, causing cell death by apoptosis, thus suggesting potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Antiulcer Drugs: Some derivatives of 7-Methoxy-2-methylimidazo[1,2-a]pyridine have been found to have histamine H2-receptor antagonist properties, displaying potent antisecretory and cytoprotective activity. These findings suggest their potential use as novel classes of antiulcer drugs (Katsura et al., 1992).

Antiulcer Agents: Further research into imidazo[1,2-a]pyridines substituted at the 3-position aimed at developing antisecretory and cytoprotective antiulcer agents showed that while these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

Crystal Structure Analysis: Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand their molecular structure, which is crucial for predicting their reactivity and interaction with biological targets (Dhanalakshmi et al., 2018).

Novel Heterocyclic Systems: Research into the synthesis of novel heterocyclic systems, such as the condensation of substituted amino-6-amino-2,3-dihydro-5-methylimidazo[1,2-alpyrimidines, has led to the development of new compounds with potential for various applications (Bakavoli et al., 2001).

Direcciones Futuras

Future directions in the study of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The hope is that these eco-friendly, metal-free direct formation methods will contribute significantly to the field .

Propiedades

IUPAC Name |

7-methoxy-2-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDOUVIAMCJMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=CC2=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2-methylimidazo[1,2-a]pyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)

![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)